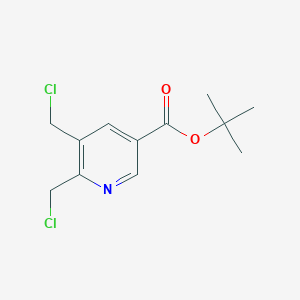
Tert-butyl 5,6-bis(chloromethyl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5,6-bis(chloromethyl)nicotinate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a tert-butyl ester group and two chloromethyl groups attached to the pyridine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5,6-bis(chloromethyl)pyridine-3-carboxylate typically involves the chloromethylation of a pyridine derivative followed by esterification. One common method includes the reaction of 5,6-dimethylpyridine-3-carboxylate with formaldehyde and hydrochloric acid to introduce the chloromethyl groups. The resulting intermediate is then treated with tert-butyl alcohol and an acid catalyst to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 5,6-bis(chloromethyl)nicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be used to convert the chloromethyl groups to methyl groups or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a bis(aminomethyl) derivative, while oxidation may produce a carboxylic acid or aldehyde derivative.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 5,6-bis(chloromethyl)nicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used to modify biomolecules or to study the effects of pyridine derivatives on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl 5,6-bis(chloromethyl)pyridine-3-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups are particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce new functional groups or to modify existing ones. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 4-(chloromethyl)pyridine-3-carboxylate: Similar structure but with only one chloromethyl group.
5,6-Dichloropyridine-3-carboxylate: Lacks the tert-butyl ester group but has two chlorine atoms on the pyridine ring.
Tert-butyl 5-chloromethylpyridine-3-carboxylate: Contains only one chloromethyl group.
Uniqueness
Tert-butyl 5,6-bis(chloromethyl)nicotinate is unique due to the presence of two chloromethyl groups, which enhance its reactivity and versatility in chemical synthesis. The tert-butyl ester group also provides steric hindrance, influencing the compound’s reactivity and stability.
Eigenschaften
Molekularformel |
C12H15Cl2NO2 |
|---|---|
Molekulargewicht |
276.16 g/mol |
IUPAC-Name |
tert-butyl 5,6-bis(chloromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C12H15Cl2NO2/c1-12(2,3)17-11(16)9-4-8(5-13)10(6-14)15-7-9/h4,7H,5-6H2,1-3H3 |
InChI-Schlüssel |
CMZMHEALMOTQLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC(=C(N=C1)CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


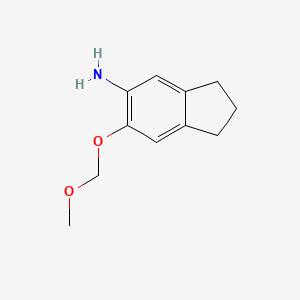
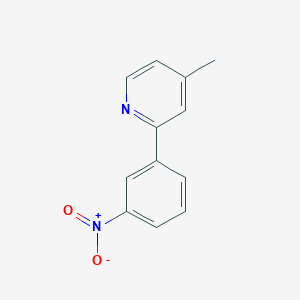
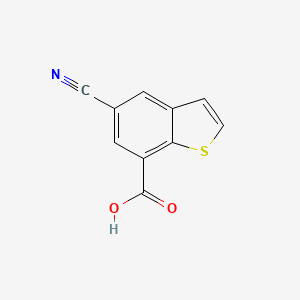

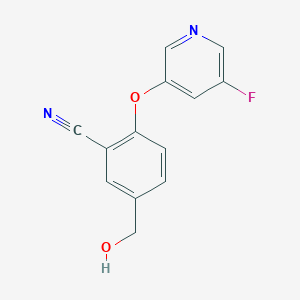


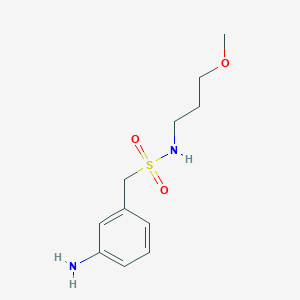
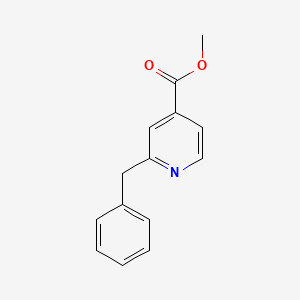
![7-Aminomethylimidazo[5,1-b]thiazole](/img/structure/B8287327.png)
![1-[(Phenylacetyl)amino]cyclohexanecarboxylic acid](/img/structure/B8287335.png)
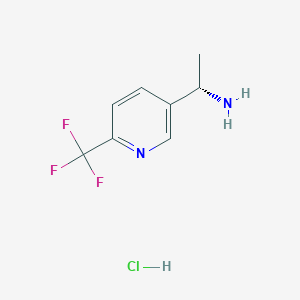
![[1-(5-Methylsulfanyl-pyridin-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8287366.png)

